cefditoren pivoxil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

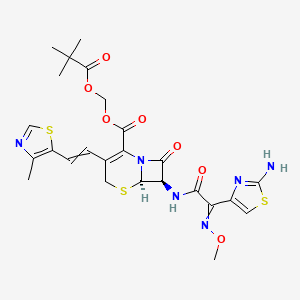

cefditoren pivoxil is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cefditoren pivoxil typically involves multiple steps, including the formation of thiazole rings and the introduction of various functional groups. Common reagents used in these reactions include thionyl chloride, methoxyamine, and various amines. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

cefditoren pivoxil can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have different properties and applications.

Aplicaciones Científicas De Investigación

Medical Uses

Cefditoren pivoxil is indicated for the treatment of:

- Acute Exacerbations of Chronic Bronchitis (AECB) : Clinical trials have shown that this compound effectively treats AECB, with clinical cure rates ranging from 88% to 89% within 48 hours after treatment completion .

- Community-Acquired Pneumonia (CAP) : It is approved for mild-to-moderate CAP, demonstrating good clinical efficacy in adult and adolescent patients . A dosage of 400 mg twice daily for 14 days is typically prescribed.

- Acute Maxillary Sinusitis : this compound has shown effectiveness in treating this condition, although specific clinical trial data is less frequently reported compared to other indications.

- Pharyngitis and Tonsillitis : In a study involving patients with streptococcal pharyngitis, a 10-day course resulted in clinical cure rates of 94% .

- Uncomplicated Skin and Skin Structure Infections : Efficacy rates are comparable to other antibiotics like cefadroxil and cefuroxime axetil, with cure rates also around 89% .

Antimicrobial Spectrum

This compound exhibits potent activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus pneumoniae | ≤0.004 – 2 μg/ml |

| Staphylococcus aureus (methicillin-susceptible) | 0.25 – >128 μg/ml |

| Haemophilus influenzae | ≥0.063 – 0.25 μg/ml |

| Moraxella catarrhalis | Variable susceptibility |

It is important to note that this compound is ineffective against methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa .

Pharmacokinetics and Administration

This compound is rapidly hydrolyzed into its active form after oral administration, achieving peak plasma concentrations of approximately 3.8 to 4.6 mg/L after doses of 400 mg . The recommended dosages for adults include:

- AECB : 400 mg twice daily for 10 days

- CAP : 400 mg twice daily for 14 days

- Pharyngitis/Tonsillitis/Sinusitis : 200 mg twice daily for 10 days

- Skin Infections : 200 mg twice daily for 10 days

For pediatric patients, dosing varies based on weight and age but generally does not exceed adult dosages .

Safety Profile and Adverse Effects

This compound is generally well tolerated, with common adverse effects including:

- Diarrhea

- Nausea

- Headache

- Abdominal pain

- Vaginal candidiasis

A recent case series indicated that exposure during the first trimester of pregnancy does not significantly increase the risk of adverse outcomes .

Case Studies and Clinical Trials

Several clinical trials have validated the efficacy of this compound across different patient populations:

Mecanismo De Acción

The mechanism of action of cefditoren pivoxil involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to cefditoren pivoxil include other thiazole-containing compounds and bicyclic structures with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Propiedades

Fórmula molecular |

C25H28N6O7S3 |

|---|---|

Peso molecular |

620.7 g/mol |

Nombre IUPAC |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/t17-,21-/m1/s1 |

Clave InChI |

AFZFFLVORLEPPO-DYESRHJHSA-N |

SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

SMILES isomérico |

CC1=C(SC=N1)C=CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

SMILES canónico |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Sinónimos |

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester CDTR-PI cefditoren pivoxil ME 1207 ME-1207 Spectracef |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.